molecular formula C18H16N6 B11222987 N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine

N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine

Katalognummer: B11222987
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: GEZNXTGBAMPUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research and pharmaceutical development.

Vorbereitungsmethoden

The synthesis of N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques .

Analyse Chemischer Reaktionen

N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Medicine: Due to its anticancer and antimicrobial properties, the compound is investigated as a potential drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. It can also bind to receptors, modulating their activity and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .

Vergleich Mit ähnlichen Verbindungen

N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as :

    N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but with a benzyl group instead of a phenyl group.

    4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This derivative includes a thieno[3,2-d]pyrimidine moiety, adding complexity to the structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological activity.

The uniqueness of N1-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-N4-PHENYLBENZENE-1,4-DIAMINE lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of similar compounds .

Eigenschaften

Molekularformel

C18H16N6

Molekulargewicht

316.4 g/mol

IUPAC-Name

4-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C18H16N6/c1-24-18-16(11-21-24)17(19-12-20-18)23-15-9-7-14(8-10-15)22-13-5-3-2-4-6-13/h2-12,22H,1H3,(H,19,20,23)

InChI-Schlüssel

GEZNXTGBAMPUCI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.